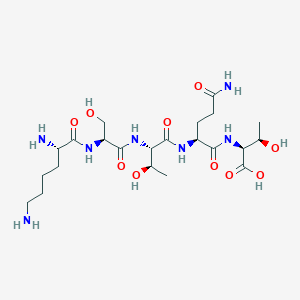
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is a peptide composed of five amino acids: lysine, serine, threonine, glutamine, and threonine This compound is a segment of larger peptides and proteins, playing a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification and characterization.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes or ketones from serine and threonine residues.
Reduction: Thiols from disulfide bonds.
Substitution: Alkylated or acylated lysine residues.
Scientific Research Applications
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine depends on its specific biological context. Generally, peptides like this one interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors for specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-alanine: Similar structure but with alanine instead of threonine.
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-valine: Contains valine instead of threonine.
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-phenylalanine: Phenylalanine replaces threonine.
Uniqueness
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of two threonine residues can influence its conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
CAS No. |
659737-99-2 |
|---|---|
Molecular Formula |
C22H41N7O10 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H41N7O10/c1-10(31)16(28-20(36)14(9-30)27-18(34)12(24)5-3-4-8-23)21(37)26-13(6-7-15(25)33)19(35)29-17(11(2)32)22(38)39/h10-14,16-17,30-32H,3-9,23-24H2,1-2H3,(H2,25,33)(H,26,37)(H,27,34)(H,28,36)(H,29,35)(H,38,39)/t10-,11-,12+,13+,14+,16+,17+/m1/s1 |
InChI Key |
KZROCQKLCIZHKC-RFRODDETSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
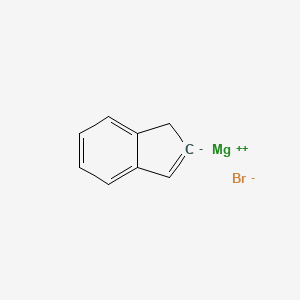

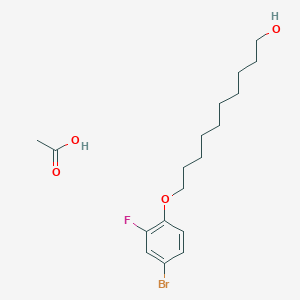


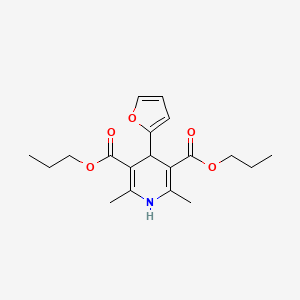
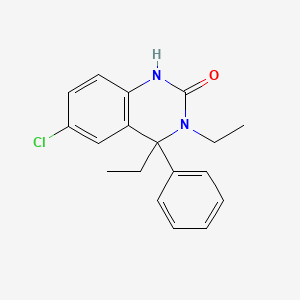
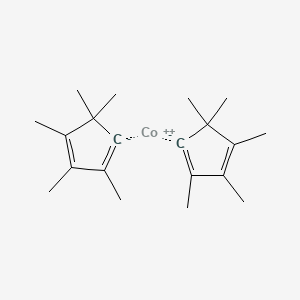
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
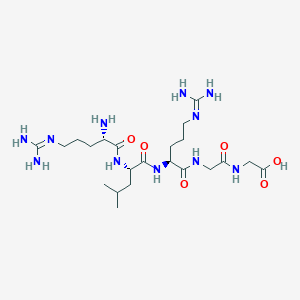
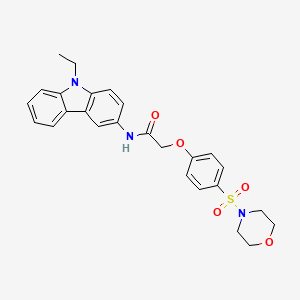
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
